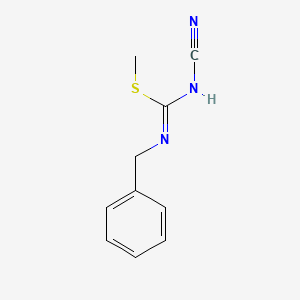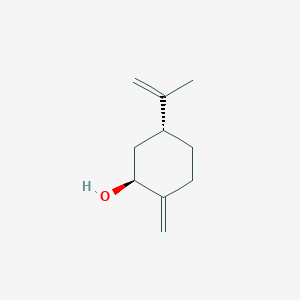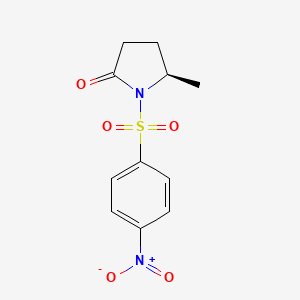
(5R)-5-Methyl-1-(4-nitrophenyl)sulfonyl-pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5R)-5-Methyl-1-(4-nitrophenyl)sulfonyl-pyrrolidin-2-one is a chemical compound known for its unique structural properties and potential applications in various fields, including chemistry, biology, and medicine. This compound features a pyrrolidin-2-one core with a methyl group at the 5-position and a 4-nitrophenylsulfonyl group attached to the nitrogen atom.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-5-Methyl-1-(4-nitrophenyl)sulfonyl-pyrrolidin-2-one typically involves the following steps:
Formation of the Pyrrolidin-2-one Core: The pyrrolidin-2-one core can be synthesized through a cyclization reaction of a suitable precursor, such as a γ-amino acid or a γ-lactam.
Introduction of the Methyl Group: The methyl group at the 5-position can be introduced via alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.
Attachment of the 4-Nitrophenylsulfonyl Group: The 4-nitrophenylsulfonyl group can be attached to the nitrogen atom through a sulfonylation reaction using 4-nitrobenzenesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and automated synthesis platforms to streamline the process.
化学反应分析
Types of Reactions
(5R)-5-Methyl-1-(4-nitrophenyl)sulfonyl-pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can occur at the nitro group or the sulfonyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
(5R)-5-Methyl-1-(4-nitrophenyl)sulfonyl-pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic applications, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (5R)-5-Methyl-1-(4-nitrophenyl)sulfonyl-pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of biological pathways, resulting in therapeutic effects such as antiviral or anticancer activity.
相似化合物的比较
Similar Compounds
(5R)-5-Methyl-1-(4-chlorophenyl)sulfonyl-pyrrolidin-2-one: Similar structure but with a chlorophenyl group instead of a nitrophenyl group.
(5R)-5-Methyl-1-(4-methoxyphenyl)sulfonyl-pyrrolidin-2-one: Similar structure but with a methoxyphenyl group instead of a nitrophenyl group.
(5R)-5-Methyl-1-(4-fluorophenyl)sulfonyl-pyrrolidin-2-one: Similar structure but with a fluorophenyl group instead of a nitrophenyl group.
Uniqueness
(5R)-5-Methyl-1-(4-nitrophenyl)sulfonyl-pyrrolidin-2-one is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties
属性
分子式 |
C11H12N2O5S |
|---|---|
分子量 |
284.29 g/mol |
IUPAC 名称 |
(5R)-5-methyl-1-(4-nitrophenyl)sulfonylpyrrolidin-2-one |
InChI |
InChI=1S/C11H12N2O5S/c1-8-2-7-11(14)12(8)19(17,18)10-5-3-9(4-6-10)13(15)16/h3-6,8H,2,7H2,1H3/t8-/m1/s1 |
InChI 键 |
CWKVSFAOHGPSCT-MRVPVSSYSA-N |
手性 SMILES |
C[C@@H]1CCC(=O)N1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
规范 SMILES |
CC1CCC(=O)N1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


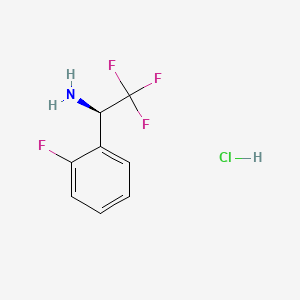
![4-(Trifluoromethyl)bicyclo[2.2.2]octane-1-carboxamide](/img/structure/B13909381.png)
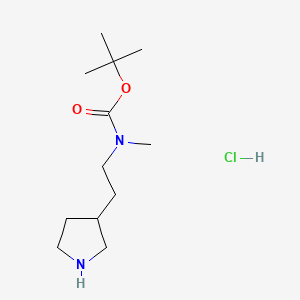

![(2R,3S,4R,5R)-5-[6-(furan-2-ylmethylamino)purin-9-yl]-2-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B13909400.png)
![Ethyl 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B13909413.png)
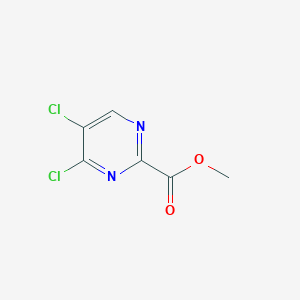

![(R)-Cyclopropyl[3-[[4-[6-methoxy-2-(2-naphthyl)-1-benzimidazolyl]-2-pyrimidinyl]amino]-1-piperidyl]methanone](/img/structure/B13909439.png)

